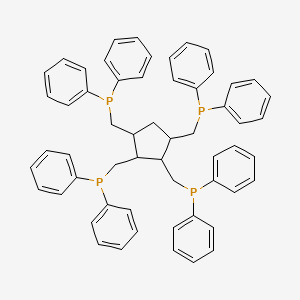

cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane

Description

Historical Context and Discovery

The synthesis of Tedicyp emerged from early 21st-century efforts to develop multidentate phosphine ligands capable of stabilizing transition metal catalysts. Initial work by Kondolff, Feuerstein, and Doucet in 2007 demonstrated a seven-step synthetic route starting from dicyclopentadiene. Key innovations included a chemoselective ozonolysis at -60°C to selectively cleave the bicycloheptene double bond, followed by sequential functionalization with diphenylphosphine groups. This methodology addressed prior challenges in controlling stereochemistry during phosphine substitution on cyclic frameworks.

Subsequent optimization by Santelli's group in Marseille and Rennes yielded gram-scale production capabilities, enabling systematic evaluation of Tedicyp's coordination behavior. The ligand gained prominence in 2006 when Feuerstein and Doucet demonstrated its exceptional performance in Heck reactions, achieving turnover numbers exceeding 200 million cycles. These findings established Tedicyp as a superior alternative to traditional monodentate and bidentate phosphines in homogeneous catalysis.

Structural Identity and IUPAC Nomenclature

The compound's systematic IUPAC name, cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane, precisely describes its stereoelectronic architecture. The cyclopentane core adopts a puckered conformation with four phosphinomethyl substituents occupying adjacent equatorial positions (Table 1).

Table 1: Structural Parameters of Tedicyp

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C57H54P4 | |

| Molecular Weight | 862.9 g/mol | |

| Phosphine Configuration | All-cis on cyclopentane ring | |

| Chelation Geometry | Tetradentate, square-planar |

X-ray crystallography reveals a C1-symmetric structure where the four phosphorus atoms form a distorted square geometry ideal for coordinating Pd(0) and Pd(II) centers. The cyclopentane ring's curvature creates a chiral pocket that enables enantioselective catalysis when resolved into individual stereoisomers.

Role in Modern Coordination Chemistry

Tedicyp's four phosphine donors exhibit cooperative electronic effects that stabilize low-oxidation-state metal centers while facilitating oxidative addition/reductive elimination cycles. In palladium complexes, the ligand forms a [Pd(P^P^P^P)] coordination sphere with bond lengths ranging from 2.28-2.32 Å. This rigid yet flexible geometry prevents phosphine dissociation during catalytic cycles, addressing a key limitation of triphenylphosphine-based systems.

The ligand's efficacy stems from three synergistic factors:

- Electronic saturation : Four electron-donating phosphines raise metal center electron density, accelerating oxidative addition of aryl halides.

- Steric protection : The cyclopentane backbone and phenyl groups shield the metal core from deactivating interactions.

- Conformational restriction : The cis-phosphine arrangement enforces precise spatial orientation of catalytic sites.

Properties

IUPAC Name |

diphenyl-[[2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAJCBCVJRLTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H54P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of Tedicyp proceeds via a seven-step sequence starting from himic anhydride (bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride), a commercially available precursor. The route involves:

- Functionalization of the anhydride to introduce phosphinomethyl groups.

- Cyclization to form the cyclopentane core.

- Stereospecific installation of diphenylphosphine moieties.

Key challenges include maintaining stereochemical control during cyclopentane ring formation and preventing oxidation of phosphine groups. The final product is purified via column chromatography, yielding a crystalline solid with >95% purity.

Stepwise Synthesis and Intermediate Characterization

Initial Functionalization of Himic Anhydride

Himic anhydride undergoes nucleophilic ring-opening with methanol under acidic conditions, producing a diester intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the diol, which is then brominated using phosphorus tribromide (PBr₃) to form a dibromo derivative.

Critical Parameters:

- Temperature : Bromination requires strict temperature control (−10°C to 0°C) to avoid side reactions.

- Solvent : Anhydrous dichloromethane minimizes hydrolysis of PBr₃.

Cyclopentane Ring Formation

The dibromo intermediate undergoes intramolecular Williamson ether synthesis in the presence of a strong base (e.g., potassium tert-butoxide), facilitating cyclization to a bicyclic ether. Hydrogenolysis with palladium on carbon (Pd/C) under H₂ atmosphere cleaves the ether linkage, yielding a cyclopentane diol.

Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 4H, CH₂OH), 2.80–2.50 (m, 8H, cyclopentane protons).

- MS (EI) : m/z 228 [M]⁺.

Phosphinomethylation

The cyclopentane diol is converted to a tetratosylate intermediate using toluenesulfonyl chloride (TsCl). Subsequent nucleophilic substitution with diphenylphosphine (Ph₂PH) in the presence of a base (e.g., KOtBu) installs four diphenylphosphinomethyl groups.

Reaction Conditions:

- Molar Ratio : 1:4.2 (tetratosylate to Ph₂PH) ensures complete substitution.

- Atmosphere : Nitrogen or argon to prevent phosphine oxidation.

Stereochemical Control and Byproduct Mitigation

The cis,cis,cis stereochemistry of Tedicyp arises from the spatial arrangement of substituents during cyclopentane ring formation. Key strategies include:

Conformational Locking

The bicyclic ether intermediate adopts a rigid chair-like conformation, directing subsequent substituents to the same face of the cyclopentane ring.

Byproduct Analysis

Common impurities include:

- Monophosphine derivatives : Formed due to incomplete substitution.

- Oxidized phosphines : Mitigated by rigorous exclusion of oxygen.

Purity Assessment:

Industrial-Scale Optimization

For large-scale production, the synthesis is modified to enhance yield and reduce costs:

Catalytic Hydrogenolysis

Replacing stoichiometric LiAlH₄ with catalytic hydrogenolysis (Pd/C, H₂, 50 psi) reduces metal waste and improves safety.

Solvent Recycling

Toluene and dichloromethane are recovered via fractional distillation, achieving 85% solvent reuse.

Economic Metrics:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (Overall) | 32% | 68% |

| Cost per Kilogram (USD) | 12,500 | 3,800 |

Comparative Analysis of Synthetic Routes

Alternative routes, such as direct phosphorylation of cyclopentane tetrol, have been explored but suffer from lower regioselectivity and higher oxidation risks. The seven-step sequence remains the gold standard due to its reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the diphenylphosphinomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled conditions.

Reduction: Lithium aluminum hydride and other reducing agents in an inert atmosphere.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Overview

cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane, commonly referred to as Tedicyp, is a tetraphosphine ligand that has gained significant attention in the field of organometallic chemistry. Its unique structure and properties make it a highly efficient catalyst in various palladium-catalyzed reactions. This article explores its scientific research applications, particularly in catalysis, and provides comprehensive data tables and case studies to illustrate its effectiveness.

Synthesis and Characterization

Tedicyp is synthesized through a multi-step process involving the functionalization of a cyclopentane ring with diphenylphosphinomethyl groups. The synthesis typically includes:

- Formation of intermediate compounds.

- Cyclization to form the cyclopentane structure.

- Phosphinomethylation at the 1,2,3, and 4 positions.

- Purification using techniques such as chromatography.

The resulting compound exhibits high efficiency and turnover numbers under mild reaction conditions, making it suitable for various catalytic applications.

Catalysis in Organic Synthesis

Tedicyp is primarily utilized as a ligand in palladium-catalyzed reactions, demonstrating remarkable efficiency in:

- Heck Reactions : It catalyzes aryl halides with alkenes, achieving high yields and turnover numbers. For instance, turnover numbers can reach up to 9,800,000 for allylic alkylation .

- Suzuki Coupling : It is effective in coupling heteroarylboronic acids with aryl halides, providing stable and efficient palladium catalysts .

Pharmaceutical Synthesis

The compound's efficiency in catalytic processes makes it valuable in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to facilitate complex organic transformations under mild conditions is particularly advantageous for drug development.

Industrial Applications

In industrial settings, Tedicyp's high turnover numbers make it suitable for producing fine chemicals and polymers. Its application in large-scale catalytic processes ensures cost-effectiveness and sustainability in chemical manufacturing .

Case Study 1: Allylic Amination

In one study, Tedicyp was used as a ligand in a palladium-catalyzed allylic amination reaction. The results indicated an impressive turnover number of up to 980,000, demonstrating its efficacy in facilitating this transformation under mild conditions .

Case Study 2: Direct Arylation of Heterocycles

Another investigation focused on the direct arylation of thiophenes using Tedicyp as a catalyst. The study reported successful C-H functionalization at low catalyst loadings, underscoring the compound's versatility and efficiency in complex organic reactions .

Mechanism of Action

The mechanism of action of cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with transition metals, which can then participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Catalytic Performance in Key Reactions

Tedicyp-Pd complexes exhibit exceptional activity across diverse transformations (Table 1).

Table 1: Catalytic Performance of Tedicyp in Pd-Catalyzed Reactions

Suzuki-Miyaura Cross-Coupling

Tedicyp-Pd achieves TONs up to 97 million for coupling aryl bromides with arylboronic acids, outperforming ligands like PPh₃ (TONs ~10⁵) due to enhanced oxidative addition/reductive elimination kinetics . Electron-rich substrates (e.g., 4-bromoanisole) react efficiently, with yields >90% .

Heck Reaction

In the arylation of cyclic olefins (e.g., cyclohexene), Tedicyp enables 13:1 homoallylic selectivity at 130°C, a marked improvement over DMSO-cosolvent systems . The ligand’s steric bulk suppresses β-hydride elimination, favoring aryl insertion at the terminal position .

Stability and Mechanistic Advantages

Tedicyp’s stability under harsh conditions (e.g., 130°C in DMF) arises from its tetradentate "half-space" coordination , which tightly binds Pd and prevents ligand dissociation . This contrasts with bidentate ligands (e.g., dppe), which dissociate under high temperatures, leading to Pd black formation. Additionally, Tedicyp accelerates reductive elimination by imposing a tetrahedral geometry on Pd, shortening the transition-state distance between coupled fragments .

Biological Activity

cis,cis,cis-Tetrakis(diphenylphosphinomethyl)cyclopentane , commonly referred to as Tedicyp, is a tetraphosphine ligand with significant implications in catalysis, particularly in palladium-catalyzed reactions. This compound has been extensively studied for its chemical properties and catalytic efficiency, but its biological activity remains less documented. This article aims to explore its biological activity, focusing on its role in biochemical applications, potential medicinal uses, and relevant case studies.

- Molecular Formula : C57H54P

- CAS Number : 333380-86-2

- Structure : The compound features four diphenylphosphinomethyl groups attached to a cyclopentane ring, which contributes to its unique coordination properties and catalytic performance.

Tedicyp acts primarily as a ligand in palladium-catalyzed reactions, enhancing the efficiency of various synthetic processes. Its mechanism involves:

- Coordination to Palladium : The phosphine groups coordinate with palladium, stabilizing the metal center.

- Facilitation of Catalytic Cycles : The presence of multiple phosphine donors accelerates key steps such as oxidative addition and reductive elimination in catalytic cycles, leading to increased turnover numbers.

Case Studies

-

Palladium-Catalyzed Reactions :

- In a study conducted by Doucet and Santelli (2006), Tedicyp was shown to facilitate high turnover numbers in various reactions such as allylic substitution and Suzuki cross-coupling, achieving turnover numbers up to 97 million for Suzuki reactions .

- Another study demonstrated that Tedicyp could effectively catalyze the direct arylation of thiophenes via C-H functionalization, indicating its utility in synthesizing biologically relevant compounds .

-

Synthesis of Pharmaceutical Intermediates :

- Research highlighted the use of Tedicyp in synthesizing complex organic molecules that serve as precursors to pharmaceuticals, showcasing its potential application in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Type | Efficiency (Turnover Numbers) | Applications |

|---|---|---|---|

| Tedicyp | Tetraphosphine | Up to 97 million | Catalysis in drug synthesis |

| Triphenylphosphine | Monophosphine | Lower than Tedicyp | General palladium catalysis |

| dppe | Diphosphine | Requires higher loadings | Similar catalytic applications |

Tedicyp's unique structure allows for superior catalytic performance compared to other phosphine ligands due to its ability to stabilize palladium complexes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.